5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide
Description
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a chlorine substituent at the 5-position of the benzene ring and a 2-cyclopropylethoxy group at the 2-position. This compound has been explored in pharmaceutical research due to sulfonamides' historical significance as enzyme inhibitors, particularly targeting cyclooxygenases (COX) or carbonic anhydrases . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, suggesting challenges in synthesis or prioritization in drug development pipelines .
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
5-chloro-2-(2-cyclopropylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-3-4-10(11(7-9)17(13,14)15)16-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15) |
InChI Key |
NDKRSZAHFIVBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOC2=C(C=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-(2-cyclopropylethoxy)benzene to introduce the chloro group at the 5-position. This is followed by the sulfonation of the benzene ring to form the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is reacted with ammonia or an amine to yield the sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced forms of the sulfonamide.
Scientific Research Applications
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compound 1e (5-Chloro-2-substituted benzene-sulfonamide analogs)
5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide
- Structure: Features a 2-amino-thiazole moiety at the 5-position instead of chlorine, coupled with a sulfonamide group .
Functional Group Modifications
5-Amino-2-chlorobenzenesulfonamide
- Structure: Replaces the 2-cyclopropylethoxy group with an amino (-NH2) substituent .
Patent Derivatives (Examples 52–53)
- Structure : Complex analogs with trifluoroacetamido and tetrahydrofuran-yl groups appended to the sulfonamide core .
- Key Differences : These modifications introduce fluorinated groups, which can enhance metabolic stability and bioavailability, albeit at the cost of synthetic complexity .
Comparative Data Table
Research Findings and Implications
- Cyclopropylethoxy vs. Smaller Substituents : The 2-cyclopropylethoxy group in the target compound likely confers superior pharmacokinetic properties (e.g., prolonged half-life) compared to simpler substituents like Cl or -NH2, as seen in COX-2 inhibitors .
- Thiazole vs. Cyclopropane : Thiazole-containing analogs exhibit distinct binding modes in enzyme assays, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anti-inflammatory) .
- Fluorinated Derivatives : Patent examples highlight the pharmaceutical industry’s focus on fluorinated sulfonamides to balance potency and metabolic stability .
Biological Activity
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide (CAS No. 1489109-27-4) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chloro group, a cyclopropylethoxy moiety, and a sulfonamide functional group. Its molecular formula is , and it possesses a sulfonamide group that is known for its pharmacological significance.
Antimicrobial Activity
Research has shown that compounds containing sulfonamide structures exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that derivatives similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium species .
Key Findings:
- The compound was effective against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus.
- In vitro testing indicated that certain derivatives had IC50 values comparable to established antibiotics, suggesting strong potential for therapeutic applications.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For instance, benzenesulfonamides have been shown to inhibit carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many tumors .
Research Highlights:
- A study reported that certain benzenesulfonamides exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-468), with IC50 values around 3.99 µM .
- Molecular docking studies indicated that these compounds interact effectively with hCA IX, which is crucial for tumor growth and metastasis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in bacterial growth or cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activity linked to cancer progression or inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | N/A | Bacteria |
| Similar Sulfonamide Derivative | Antimicrobial | 0.04 | Staphylococcus aureus |
| Benzenesulfonamide Analog | Anticancer | 3.99 | MDA-MB-468 |
Case Study 1: Antimicrobial Efficacy
A series of synthesized sulfonamides were tested against various bacterial strains, revealing that the presence of the chloro group significantly enhanced antibacterial activity. The most promising derivatives were found to have potent effects against both resistant and sensitive strains of bacteria, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Anticancer Screening
In vitro studies on breast cancer cell lines showed that compounds structurally related to this compound induced apoptosis and cell cycle arrest at G0-G1 phases. The molecular docking results suggested a strong binding affinity to hCA IX, indicating a viable pathway for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
